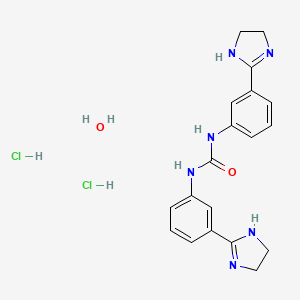
Imidocarb (dihydrochloride monohydrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidocarb dihydrochloride monohydrate is a urea derivative used primarily in veterinary medicine as an antiprotozoal agent. It is effective against infections caused by Babesia and other parasites . This compound is known for its high efficacy in treating protozoal diseases in animals, making it a valuable tool in veterinary healthcare .
准备方法
The preparation of imidocarb involves several steps:
Synthesis of Nitrobenzoyl Chloride: Nitrobenzoic acid is mixed with thionyl chloride and subjected to a reflux reaction to obtain nitrobenzoyl chloride.
Formation of 2-(3-Nitrophenyl) Imidazoline: Nitrobenzoyl chloride is added to acetonitrile, followed by the addition of P-Mo-V heteropolyacid and ethylenediamine.
Reduction Hydrogenation: The 2-(3-nitrophenyl) imidazoline is then subjected to a reduction hydrogenation reaction using palladium carbon as a catalyst to form 2-(3-nitrophenyl) imidazoline hydrochloride.
Final Reaction: The 2-(3-nitrophenyl) imidazoline hydrochloride is reacted with N-dimethylformamide and urea to produce imidocarb.
化学反应分析
Imidocarb undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amine groups using hydrogenation with palladium carbon.
Substitution: The formation of imidazoline derivatives through substitution reactions involving nitrobenzoyl chloride and ethylenediamine.
Urea Formation: The final step involves the reaction of imidazoline hydrochloride with urea to form the urea derivative imidocarb.
科学研究应用
Imidocarb dihydrochloride monohydrate has several scientific research applications:
Veterinary Medicine: It is widely used to treat protozoal infections in animals, particularly those caused by Babesia.
Pharmaceutical Research: Imidocarb is used as a standard in analytical methods to determine the active ingredients in veterinary drugs.
Toxicology Studies: It is employed in toxicology research to study its effects and safety in animals.
作用机制
Imidocarb exerts its effects by interfering with the metabolism of protozoal parasites. It inhibits the synthesis of nucleic acids and proteins in the parasites, leading to their death . The exact molecular targets and pathways involved in this process are still under investigation .
相似化合物的比较
Imidocarb is often compared with other antiprotozoal agents such as diminazene aceturate. While both compounds are effective against protozoal infections, imidocarb has a unique mechanism of action and is often preferred for its higher efficacy and lower resistance rates . Similar compounds include:
Diminazene Aceturate: Used for treating trypanosomosis and babesiosis.
Isometamidium Chloride: Another antiprotozoal agent used in veterinary medicine.
Imidocarb stands out due to its specific action against Babesia and its effectiveness in treating resistant strains of parasites .
属性
分子式 |
C19H24Cl2N6O2 |
|---|---|
分子量 |
439.3 g/mol |
IUPAC 名称 |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;hydrate;dihydrochloride |
InChI |
InChI=1S/C19H20N6O.2ClH.H2O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;;;/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*1H;1H2 |
InChI 键 |
ZZMCPNKUQHIZDQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)



![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)


